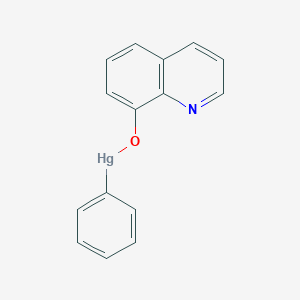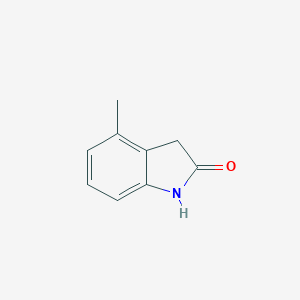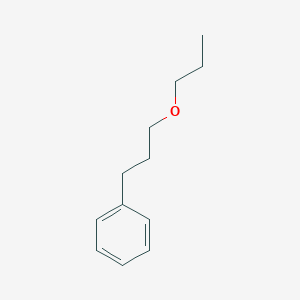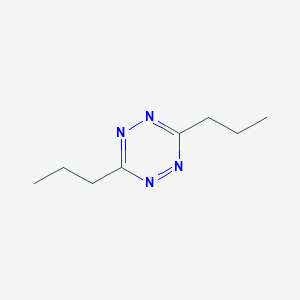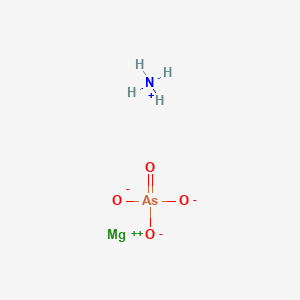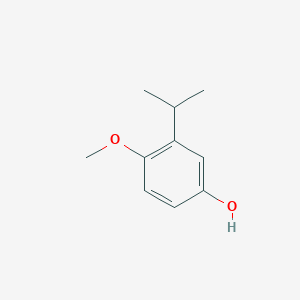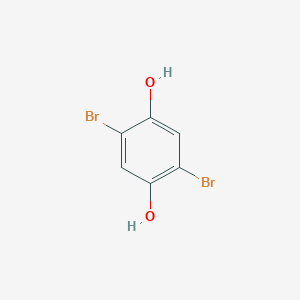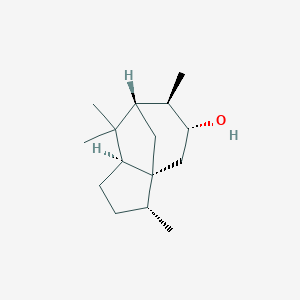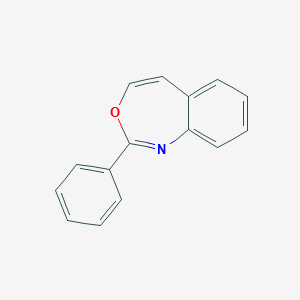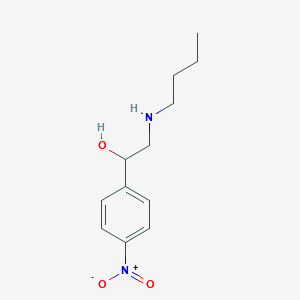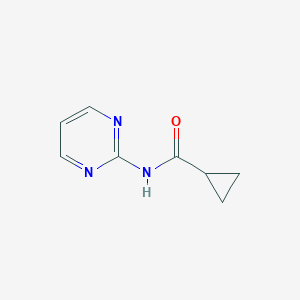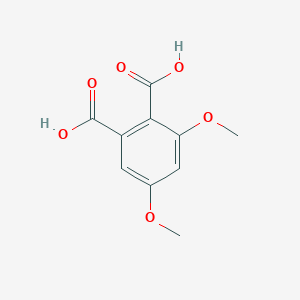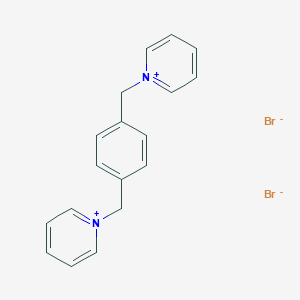
N,N'-4-Xylylenebis(pyridinium)
Übersicht
Beschreibung
N,N'-4-Xylylenebis(pyridinium) compounds involve a class of organic molecules that integrate pyridine units with a xylylene bridge. They are significant in various chemical applications due to their unique structural and electronic properties. The pyridinium groups contribute to the molecule's ability to interact with different chemical entities, making these compounds relevant in materials science and coordination chemistry.
Synthesis Analysis
The synthesis of N,N'-4-Xylylenebis(pyridinium)-related compounds typically involves reactions that introduce the pyridinium moiety into the xylylene framework. For example, reactions involving pyridinium phenacylides with diacyl ethylenes lead to pyridinium derivatives through nucleophilic substitution and subsequent rearrangement processes (Tamura, Sumida, & Ikeda, 1973).
Wissenschaftliche Forschungsanwendungen
-
Pyridinium Ionic Liquids
- Field : Chemistry
- Application : Pyridinium salts are used to create ionic liquids, which are salts in a liquid state. These ionic liquids have a wide range of applications due to their unique properties such as low melting points, negligible vapor pressure, and high thermal stability .
- Method : The creation of these ionic liquids involves the reaction of pyridinium salts with various anions .
- Results : The resulting ionic liquids have been used in a variety of fields, including green chemistry, due to their unique properties .
-
Anti-Microbial, Anti-Cancer, Anti-Malarial and Anti-Cholinesterase Inhibitors
- Field : Biomedical Research
- Application : Pyridinium salts have shown potential as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors .
- Method : The exact methods of application vary depending on the specific use case, but generally involve the synthesis of pyridinium salts and their introduction into biological systems .
- Results : These compounds have shown promising results in inhibiting the growth of various types of cells and organisms .
-
Materials Science
- Field : Materials Science
- Application : Pyridinium salts have applications in materials science, likely due to their ability to form complex structures .
- Method : The exact methods of application can vary widely depending on the specific use case .
- Results : The results of these applications can also vary widely, but generally involve the creation of new materials with unique properties .
-
Gene Delivery
- Field : Genetics
- Application : Pyridinium salts have been used in gene delivery, likely due to their ability to interact with genetic material .
- Method : The exact methods of application can vary, but generally involve the introduction of pyridinium salts into cells .
- Results : These methods have shown promise in delivering genes to cells .
-
Energy-Transfer-Induced [3+2] Cycloadditions
- Field : Organic Chemistry
- Application : Pyridinium ylides have been used in energy-transfer-induced [3+2] cycloadditions .
- Method : This involves the use of a photosensitizer to induce a photoinduced [3+2] cycloaddition, based on the unique triplet-state reactivity of N–N pyridinium ylides .
- Results : This method exhibits excellent efficiency, diastereoselectivity and functional group tolerance, providing a useful synthon for ortho-pyridyl γ- and δ-lactam scaffolds with syn-configuration in a single step .
-
Synthesis of Annulated Heterocycles
- Field : Organic Chemistry
- Application : The pyridinium ylides generated in situ have been widely used in the synthesis of annulated heterocycles based on chromeno framework such as chromeno-imidazo pyridines and isoquinolines, imidazo-thiazines, imidazo-carbolines, azepines, etc .
- Method : This involves the generation of pyridinium ylides in situ, which are then used in the synthesis of various heterocycles .
- Results : This method has been used to create a variety of complex heterocyclic structures .
-
Cyclization Reactions of Pyridinium Zwitterions
- Field : Organic Chemistry
- Application : Pyridinium zwitterions have been extensively used in cyclization reactions for the synthesis of novel heterocyclic compounds .
- Method : This involves the use of pyridinium zwitterions in cyclization reactions .
- Results : This method has been used to efficiently construct heterocycles .
-
Synthesis of Bioactive Natural Products
- Field : Organic Chemistry
- Application : Nitrogen- and sulfur-containing heterocyclic compounds widely exist in bioactive natural products and drug molecules with unique bioactivity .
- Method : Pyridinium zwitterions with unique reactivity play a significant role in the construction of nitrogen- and sulfur-containing heterocycles .
- Results : In the past few decades, great efforts have been devoted to developing convenient and efficient strategies for the synthesis of these compounds .
-
Synthesis of Chromeno Framework
- Field : Organic Chemistry
- Application : The pyridinium ylides generated in situ have been widely used in the synthesis of annulated heterocycles based on chromeno framework such as chromeno-imidazo pyridines and isoquinolines, imidazo-thiazines, imidazo-carbolines, azepines, etc .
- Method : This involves the generation of pyridinium ylides in situ, which are then used in the synthesis of various heterocycles .
- Results : This method has been used to create a variety of complex heterocyclic structures .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[[4-(pyridin-1-ium-1-ylmethyl)phenyl]methyl]pyridin-1-ium;dibromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2.2BrH/c1-3-11-19(12-4-1)15-17-7-9-18(10-8-17)16-20-13-5-2-6-14-20;;/h1-14H,15-16H2;2*1H/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKBQSJLLGHVIM-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)CC2=CC=C(C=C2)C[N+]3=CC=CC=C3.[Br-].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50931330 | |
| Record name | 1,1'-[1,4-Phenylenebis(methylene)]di(pyridin-1-ium) dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50931330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-4-Xylylenebis(pyridinium) | |
CAS RN |
14208-10-7 | |
| Record name | N,N'-4-Xylylenebis(pyridinium) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014208107 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-[1,4-Phenylenebis(methylene)]di(pyridin-1-ium) dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50931330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-[1,4-Phenylenebis(methylene)]bis(1-pyridinium) Dibromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



